Pirinixic Acid

Descripción

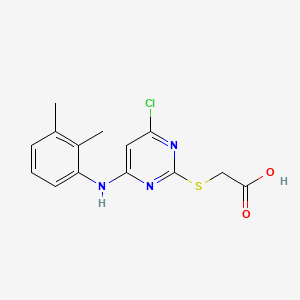

This compound is a synthetic thiacetic acid derivative used in biomedical research, carcinogenic this compound is a peroxisome proliferator that activates specific peroxisome proliferator-activated receptors (PPAR). PPARs play an important role in diverse cellular functions, including lipid metabolism, cell proliferation, differentiation, adipogenesis, and inflammatory signaling. (NCI04)

structure

Propiedades

IUPAC Name |

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-8-4-3-5-10(9(8)2)16-12-6-11(15)17-14(18-12)21-7-13(19)20/h3-6H,7H2,1-2H3,(H,19,20)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRPDCCEHVWOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020290 | |

| Record name | [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50892-23-4 | |

| Record name | Pirinixic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirinixic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirinixic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((4-Chloro-6-(2,3-xylidino)-2-pyrimidinyl)thio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRINIXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86C4MRT55A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirinixic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pirinixic Acid (WY-14,643): A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pirinixic acid, also known widely by its developmental code WY-14,643, is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] As a member of the nuclear receptor superfamily, PPARα is a critical ligand-activated transcription factor that governs the expression of a vast network of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[3][4] This document provides a comprehensive technical overview of the molecular mechanism of this compound, detailing its interaction with PPARα, the subsequent signaling cascades, and its physiological effects. We present collated quantitative data on its activity, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to serve as a resource for the scientific community.

Core Mechanism of Action: PPARα Agonism

The primary mechanism of action of this compound is the direct binding to and activation of PPARα.[3] This process initiates a cascade of molecular events that ultimately alters the transcriptional landscape of the cell, particularly in tissues with high energy demands like the liver, heart, and skeletal muscle.

Ligand Binding and Receptor Activation

This compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARα located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, which is the crucial activation step.

Heterodimerization and DNA Binding

Upon activation, PPARα forms an obligate heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This newly formed PPARα/RXR complex translocates into the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes. A PPRE typically consists of two hexanucleotide motifs (AGGTCA) separated by a single nucleotide.

Transcriptional Regulation

The binding of the PPARα/RXR heterodimer to a PPRE recruits a complex of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and CREB-binding protein (CBP)/p300. This assembly initiates the transcription of downstream target genes. The primary physiological consequence is the upregulation of genes integral to fatty acid metabolism. This includes genes involved in all three major fatty acid oxidation systems:

-

Mitochondrial β-oxidation: Upregulation of enzymes like Carnitine Palmitoyltransferase I (CPT1) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enhances the uptake and oxidation of fatty acids in mitochondria.

-

Peroxisomal β-oxidation: Activation of genes such as Acyl-CoA Oxidase (ACOX1) is crucial for the breakdown of very-long-chain fatty acids.

-

Microsomal ω-oxidation: Increased expression of cytochrome P450 enzymes (e.g., CYP4A family) provides an alternative pathway for fatty acid catabolism.

This coordinated gene expression program leads to increased cellular fatty acid catabolism, reduced lipid accumulation, and improved energy homeostasis.

Anti-Inflammatory Action: Transcriptional Transrepression

Beyond its metabolic roles, this compound exerts potent anti-inflammatory effects. Activated PPARα can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This transrepression can occur through several mechanisms:

-

Direct Protein-Protein Interaction: Activated PPARα can directly bind to components of the NF-κB complex (e.g., p65 subunit), preventing it from binding to its DNA response elements and activating pro-inflammatory gene expression.

-

Induction of Inhibitors: PPARα activation increases the transcription of NF-κB inhibitor alpha (IκBα). IκBα sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.

This inhibition of the NF-κB pathway leads to a down-regulation of inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1).

Quantitative Data Summary

The activity of this compound has been quantified across various assays and species. The following tables summarize key potency and efficacy data.

Table 1: In Vitro Agonist Potency (EC₅₀ Values)

EC₅₀ (Half Maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

| Receptor Target | Species | EC₅₀ (µM) | Reference(s) |

| PPARα | Murine | 0.63 | |

| PPARα | Human | 5.0 | |

| PPARγ | Murine | 32 | |

| PPARγ | Human | 60 | |

| PPARδ | Human | 35 |

Table 2: In Vitro Inhibitory Effects

IC₅₀ (Half Maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Effect | Cell/System | IC₅₀ (µM) | Reference(s) |

| 5-Lipoxygenase Inhibition (Derivative LP105) | Murine Macrophages (RAW 264.7) | ~2.0 | |

| 5-Lipoxygenase Inhibition (Derivative LP105) | Cell-free assay | 10.0 |

Table 3: In Vitro Anti-Inflammatory Activity

| Effect | Cell Type | This compound Concentration | Outcome | Reference(s) |

| VCAM-1 Expression | TNF-α stimulated HUVECs | 250 µM | Reduced to 52% of stimulated levels | |

| Monocyte Adhesion | TNF-α stimulated HUVECs | 10 µM | Decreased U937 cell adhesion by 50% | |

| IL-6 & Prostaglandin Production | IL-1β stimulated Aortic Smooth Muscle Cells | 10 µM | Almost complete inhibition |

Key Experimental Protocols

The following sections provide detailed methodologies for cornerstone assays used to characterize the mechanism of action of this compound.

PPARα Transactivation Luciferase Reporter Assay

This cell-based assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.

Objective: To measure the dose-dependent activation of PPARα by this compound.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293T) or Monkey Kidney (COS-1) cells.

-

Plasmids:

-

PPARα Expression Vector (e.g., containing full-length human PPARα).

-

Luciferase Reporter Vector with PPREs (e.g., pGL3-PPRE-luc).

-

Internal Control Vector (e.g., pRL-TK expressing Renilla luciferase) for normalization.

-

-

Transfection Reagent (e.g., FuGENE HD, Lipofectamine).

-

This compound (WY-14,643) and vehicle (DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

96-well cell culture plates and a plate-reading luminometer.

Methodology:

-

Cell Seeding: Seed HEK293T or COS-1 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Transfection: Co-transfect the cells in each well with the PPARα expression vector, the PPRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment: Prepare serial dilutions of this compound in serum-free culture medium. The final DMSO concentration should not exceed 0.1%. Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the treated cells for another 24 hours.

-

Lysis and Luciferase Measurement: Aspirate the treatment medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit. Measure both Firefly and Renilla luciferase activities sequentially in each well using a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity (from the PPRE reporter) to the Renilla luciferase activity (from the control vector) for each well. Plot the normalized relative light units (RLU) against the log of this compound concentration and fit a non-linear regression curve to determine the EC₅₀ value.

Immunofluorescence (IF) for PPARα Nuclear Translocation

This imaging-based assay visualizes the movement of PPARα from the cytoplasm to the nucleus upon activation by this compound.

Objective: To qualitatively or quantitatively assess the subcellular relocalization of PPARα following treatment.

Materials:

-

Cell Line: Adherent cells cultured on glass coverslips (e.g., HepG2, primary hepatocytes).

-

This compound (WY-14,643) and vehicle (DMSO).

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 1-5% BSA or normal goat serum in PBS.

-

Primary Antibody: Rabbit anti-PPARα antibody.

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Antifade Mounting Medium.

-

Fluorescence microscope.

Methodology:

-

Cell Culture and Treatment: Seed cells onto glass coverslips in a culture plate and allow them to adhere. Treat the cells with this compound (e.g., 10-50 µM) or vehicle for a specified time (e.g., 1-24 hours).

-

Fixation: Gently wash the cells with PBS, then fix them with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes to allow antibody access to intracellular targets.

-

Blocking: Wash with PBS, then incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-PPARα antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash a final two times with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium. Visualize the localization of PPARα (green fluorescence) and nuclei (blue fluorescence) using a fluorescence or confocal microscope. An increase in the overlap of the green and blue signals indicates nuclear translocation.

Conclusion

This compound is a well-characterized and selective PPARα agonist that serves as an invaluable tool for studying lipid metabolism and inflammation. Its mechanism of action is centered on the ligand-dependent activation of PPARα, leading to the transcriptional regulation of a wide array of genes. Through direct activation of genes involved in fatty acid oxidation, it enhances lipid catabolism. Concurrently, through transrepression of pro-inflammatory pathways like NF-κB, it exerts significant anti-inflammatory effects. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the multifaceted roles of PPARα in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to WY-14,643 (Pirinixic Acid): Discovery, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

WY-14,643, also known as Pirinixic acid, is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). First synthesized in 1974, it has become an invaluable tool in biomedical research for elucidating the diverse roles of PPARα in lipid metabolism, inflammation, and cellular proliferation.[1] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of WY-14,643. It details key experimental protocols for studying its effects and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions and research applications.

Discovery and History

WY-14,643 was first synthesized in 1974 by Wyeth Laboratories.[1] It belongs to the class of compounds known as peroxisome proliferators, which were initially observed to cause a dramatic increase in the size and number of peroxisomes in rodent liver cells. This led to extensive research into their mechanisms of action and physiological effects. The discovery that WY-14,643 and other peroxisome proliferators exert their effects through the activation of a specific nuclear receptor, PPARα, was a seminal finding that opened up a new field of research into the transcriptional regulation of metabolism.

Chemical Properties:

| Property | Value |

| IUPAC Name | 2-({4-chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)acetic acid[1] |

| Synonyms | This compound, WY-14643, NSC 310038[2][3] |

| CAS Number | 50892-23-4 |

| Molecular Formula | C₁₄H₁₄ClN₃O₂S |

| Molecular Weight | 323.80 g/mol |

Mechanism of Action: A Potent PPARα Agonist

WY-14,643 is a potent and selective agonist for PPARα, a ligand-activated transcription factor. Upon binding, WY-14,643 induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by WY-14,643 has pleiotropic effects, primarily impacting lipid metabolism, inflammation, and cell proliferation.

Effects on Lipid Metabolism

PPARα is a master regulator of lipid homeostasis. WY-14,643, by activating PPARα, stimulates the expression of genes involved in fatty acid uptake, transport, and catabolism (β-oxidation) in the liver, heart, and skeletal muscle. This leads to a reduction in circulating levels of triglycerides and free fatty acids.

Anti-inflammatory Effects

WY-14,643 has demonstrated significant anti-inflammatory properties in various experimental models. The activation of PPARα can negatively interfere with pro-inflammatory signaling pathways, such as NF-κB. This transrepression mechanism leads to a decrease in the production of inflammatory cytokines like IL-6 and TNF-α.

Carcinogenesis in Rodents

Chronic administration of high doses of WY-14,643 has been shown to be hepatocarcinogenic in rodents, a characteristic of many peroxisome proliferators. This effect is mediated through PPARα and is associated with increased cell proliferation (hyperplasia) and liver enlargement (hepatomegaly). It is important to note that this carcinogenic effect is considered a rodent-specific phenomenon and is not observed in humans.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of WY-14,643.

Table 1: In Vitro Activity of WY-14,643 on PPAR Subtypes

| PPAR Subtype | EC₅₀ (μM) | Species | Reference |

| PPARα | 0.63 | Murine | |

| PPARα | 5.0 | Human | |

| PPARγ | 32 | Murine | |

| PPARγ | 60 | Human | |

| PPARδ | >100 | Murine | |

| PPARδ | 35 | Human |

Table 2: Effects of WY-14,643 on Lipid Metabolism in Rodents

| Parameter | Animal Model | Treatment | Effect | Reference |

| Serum Triglycerides | Broilers | 1-2 mg/kg in diet | Decreased | |

| Serum LDL-C | Broilers | 1-2 mg/kg in diet | Decreased | |

| Hepatic Triglycerides | High fat-fed rats | 3 mg/kg | Decreased | |

| Muscle Triglycerides | High fat-fed rats | 3 mg/kg | Decreased by 34% |

Table 3: Effects of WY-14,643 on Hepatocellular Replication and Carcinogenesis in Rodents

| Parameter | Animal Model | Treatment | Duration | Effect | Reference |

| Hepatocellular Replication | Male F344 rats | 50 ppm in diet | 13 weeks | 6-fold increase over control | |

| Hepatocellular Neoplasms | Wild-type mice | 0.1% in diet | 11 months | 100% incidence | |

| Hepatocellular Neoplasms | PPARα-null mice | 0.1% in diet | 11 months | No effect | |

| Liver Tumors | Wild-type mice | 0.1% in diet | 38 weeks | 71% incidence | |

| Liver Tumors | hPPARα mice | 0.1% in diet | 44 weeks | 5% incidence |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of WY-14,643.

In Vitro PPARα Activation Assay

This protocol describes a transient transfection assay to determine the activation of PPARα by WY-14,643.

Materials:

-

COS-1 cells (or other suitable mammalian cell line)

-

Expression plasmid for a Gal4-PPARα LBD fusion protein

-

Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

WY-14,643

-

DMSO (vehicle control)

-

Luciferase assay system

Procedure:

-

Seed COS-1 cells in 96-well plates at an appropriate density.

-

Co-transfect the cells with the Gal4-PPARα LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with serum-free DMEM containing various concentrations of WY-14,643 or DMSO as a vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

-

Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.

Rodent Hepatocarcinogenesis Study

This protocol outlines a long-term feeding study to assess the hepatocarcinogenic potential of WY-14,643 in mice.

Materials:

-

Wild-type and PPARα-null mice (e.g., Sv/129 strain)

-

Powdered mouse chow

-

WY-14,643

-

Corn oil (vehicle for diet preparation)

-

Equipment for histopathological analysis

Procedure:

-

Acclimate male mice (6-8 weeks old) to the housing conditions for at least one week.

-

Prepare diets containing 0.1% (w/w) WY-14,643 mixed into powdered chow. A control diet without WY-14,643 should also be prepared.

-

Randomly assign mice to the control or WY-14,643 diet groups.

-

Provide the respective diets and water ad libitum for a period of up to 11 months.

-

Monitor the health of the animals regularly.

-

At the end of the study period, euthanize the mice and perform a gross examination of the liver for any visible tumors.

-

Collect liver tissue and fix in 10% neutral buffered formalin for histopathological analysis.

-

Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

A qualified pathologist should examine the liver sections to identify and classify hepatocellular neoplasms (adenomas and carcinomas).

Measurement of Replicative DNA Synthesis in Liver

This protocol describes the use of [³H]thymidine incorporation to measure replicative DNA synthesis in the liver of rats treated with WY-14,643.

Materials:

-

Male F344 rats

-

WY-14,643 formulated in the diet

-

[³H]thymidine

-

Osmotic minipumps

-

Equipment for autoradiography

Procedure:

-

Treat rats with diets containing various concentrations of WY-14,643 (e.g., 0, 5, 50, 500 ppm) for a specified duration (e.g., 1, 3, 6, or 13 weeks).

-

One week prior to the end of the treatment period, implant osmotic minipumps subcutaneously, set to deliver [³H]thymidine continuously.

-

At the end of the treatment period, euthanize the rats and collect liver tissue.

-

Fix, embed, and section the liver tissue.

-

Perform autoradiography on the tissue sections to visualize the incorporation of [³H]thymidine into the DNA of replicating hepatocytes.

-

Quantify the labeling index by counting the number of labeled nuclei per 1000 hepatocytes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying WY-14,643.

Caption: Signaling pathway of WY-14,643-mediated PPARα activation.

Caption: General experimental workflow for investigating the effects of WY-14,643.

Conclusion

WY-14,643 has been a cornerstone in the study of PPARα function for several decades. Its potent and selective agonism has enabled researchers to unravel the intricate roles of this nuclear receptor in health and disease. While its hepatocarcinogenic effects in rodents have been a subject of extensive investigation, the consensus is that these findings do not translate to human risk. The continued use of WY-14,643 in preclinical research will undoubtedly lead to further insights into the therapeutic potential of targeting PPARα for metabolic and inflammatory disorders. This guide serves as a foundational resource for researchers embarking on or continuing their work with this important pharmacological tool.

References

- 1. WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. WY-14643 attenuates lipid deposition via activation of the PPARα/CPT1A axis by targeting Gly335 to inhibit cell proliferation and migration in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pirinixic Acid (WY-14643): Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirinixic acid, also known as WY-14643, is a potent synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] It belongs to the class of thiacetic acid derivatives and has been a critical tool in biomedical research for investigating the roles of PPARα in various physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound is chemically designated as [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid.[2] Its structure features a substituted pyrimidine ring linked to a xylidino group and a thioacetic acid moiety.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClN₃O₂S | [2] |

| Molecular Weight | 323.8 g/mol | [2] |

| IUPAC Name | 2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanylacetic acid | [2] |

| CAS Number | 50892-23-4 | |

| Appearance | Solid | |

| Solubility | Insoluble in water; ≥16.2 mg/mL in DMSO; ≥48.8 mg/mL in Ethanol (with sonication) | |

| Computed pKa | Data not available | |

| Computed logP | Data not available |

Note: Experimental pKa and logP values for this compound are not widely reported. Researchers are advised to determine these values experimentally for specific applications.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively described in readily accessible literature. However, the general synthesis likely involves the reaction of a substituted pyrimidine with 2,3-dimethylaniline and a subsequent reaction with a thioacetic acid derivative. The compound is commercially available from various suppliers for research purposes.

Biological Activity and Mechanism of Action

This compound is a selective and potent agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Potency and Selectivity

The agonist activity of this compound has been quantified in various in vitro assays. The half-maximal effective concentrations (EC₅₀) demonstrate its potency and selectivity for PPARα, particularly in murine models.

Table 2: In Vitro Activity of this compound (EC₅₀ values)

| Receptor Subtype | Species | EC₅₀ (µM) | Source |

| PPARα | Murine | 0.63 | |

| Human | 5.0 | ||

| PPARγ | Murine | 32 | |

| Human | 60 | ||

| PPARδ | Human | 35 |

PPARα Signaling Pathway

The mechanism of action of this compound involves its binding to and activation of PPARα. This initiates a cascade of molecular events leading to the regulation of target gene expression.

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. PPREs consist of a direct repeat of the nucleotide sequence AGGTCA separated by one nucleotide (DR-1).

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE, along with the recruitment of co-activator proteins and dismissal of co-repressor proteins, leads to the activation or repression of gene transcription. This results in altered expression of proteins involved in lipid metabolism and inflammation.

Figure 1. PPARα Signaling Pathway Activation by this compound.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to characterize the activity of this compound.

PPARα Transactivation Assay (Luciferase Reporter Gene Assay)

This is a common in vitro method to quantify the agonist activity of compounds on PPARα.

3.1.1. Principle

The assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing PPREs. Cells are co-transfected with an expression vector for PPARα and the reporter plasmid. In the presence of a PPARα agonist like this compound, the activated PPARα-RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the level of PPARα activation.

3.1.2. General Protocol

-

Cell Culture and Transfection:

-

Plate suitable mammalian cells (e.g., HEK293, COS-7, or HepG2) in 96-well plates.

-

Co-transfect the cells with a PPARα expression plasmid and a PPRE-driven luciferase reporter plasmid. A control plasmid expressing Renilla luciferase is often included for normalization.

-

-

Compound Treatment:

-

After an incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Following a 22-24 hour incubation with the compound, lyse the cells using a suitable lysis buffer.

-

-

Luciferase Activity Measurement:

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysates.

-

Measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Figure 2. Experimental Workflow for a PPARα Transactivation Assay.

Conclusion

This compound (WY-14643) remains an invaluable pharmacological tool for elucidating the multifaceted roles of PPARα in health and disease. Its well-characterized activity as a potent PPARα agonist, coupled with the availability of robust in vitro assays, allows for detailed investigations into the molecular mechanisms underlying lipid homeostasis and inflammation. This technical guide provides a foundational understanding of this compound's chemical and biological properties to support its effective use in research and drug development. Further experimental determination of its physicochemical properties, such as pKa and logP, would be beneficial for more precise quantitative structure-activity relationship (QSAR) studies and the development of novel PPARα modulators.

References

Pirinixic Acid Derivatives: A Deep Dive into their Biological Functions and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirinixic acid (WY-14,643) and its derivatives represent a versatile class of synthetic compounds that have garnered significant attention for their diverse biological activities. Initially identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, subsequent research has unveiled a broader spectrum of molecular targets and therapeutic applications. This technical guide provides a comprehensive overview of the biological functions of this compound derivatives, with a focus on their role as modulators of PPARs and other key enzymes. We delve into their mechanisms of action in metabolic diseases, inflammation, and oncology, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction

This compound is a synthetic thioacetic acid derivative that has served as a foundational scaffold for the development of a multitude of bioactive molecules.[1] These derivatives are primarily recognized for their ability to activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[2] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, are differentially expressed in various tissues and are attractive therapeutic targets for a range of diseases.

Structural modifications to the this compound backbone have yielded derivatives with enhanced potency and selectivity, including dual PPARα/γ agonists and compounds with inhibitory activity against other enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX).[3][4] This guide will explore the structure-activity relationships of these derivatives and their functional implications.

Core Mechanism of Action: PPAR Agonism

The primary mechanism through which this compound derivatives exert their biological effects is by acting as ligands for PPARs. Upon binding, these derivatives induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

PPARα Activation and Lipid Metabolism

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα by this compound derivatives leads to the upregulation of genes involved in fatty acid uptake, transport, and mitochondrial β-oxidation. This results in a reduction of circulating triglyceride levels, making these compounds valuable for the treatment of hyperlipidemia.

Signaling Pathway: PPARα in Lipid Metabolism

Caption: PPARα activation by this compound derivatives.

PPARγ Activation, Adipogenesis, and Insulin Sensitization

PPARγ is predominantly expressed in adipose tissue and is a master regulator of adipogenesis, the process of fat cell differentiation. Activation of PPARγ by certain this compound derivatives promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids and are more insulin-sensitive. This leads to a sequestration of lipids from the circulation into adipose tissue, thereby improving insulin sensitivity in other tissues like muscle and liver. PPARγ activation also modulates the expression of adipokines, such as increasing adiponectin and decreasing TNF-α, which further contributes to enhanced insulin sensitivity.

Signaling Pathway: PPARγ in Adipogenesis and Insulin Sensitization

Caption: PPARγ-mediated adipogenesis and insulin sensitization.

Quantitative Bioactivity of this compound Derivatives

The potency of this compound derivatives as PPAR agonists can be significantly enhanced through chemical modifications. A key strategy has been the introduction of an alkyl substituent at the alpha-position to the carboxylic acid group. The following table summarizes the half-maximal effective concentrations (EC50) for various derivatives, demonstrating the impact of these structural changes on PPARα and PPARγ activation.

| Derivative | α-Substituent | PPARα EC50 (µM) | PPARγ EC50 (µM) | Reference |

| This compound (WY-14,643) | H | >100 | >100 | |

| 2-ClHA | Cl | 4.8 | 12.8 | |

| YS-121 | n-Hexyl | 1.0 | 3.6 | |

| Alpha-n-butyl substituted | n-Butyl | ~1.4 | ~5.6 |

This table is a compilation of data from multiple sources and experimental conditions may vary.

Anti-inflammatory Functions

Beyond their metabolic roles, this compound derivatives exhibit potent anti-inflammatory properties. This is partly mediated by their PPAR agonistic activity, as PPARs can transrepress the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB). By inhibiting NF-κB, these derivatives can reduce the expression of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Some derivatives also directly inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), which is responsible for the synthesis of pro-inflammatory leukotrienes.

Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

PPAR Transactivation Luciferase Reporter Gene Assay

This assay is a common method to quantify the agonist activity of compounds on PPARs.

Principle: This cell-based assay utilizes a reporter system where the activation of a PPAR isoform by a ligand drives the expression of a luciferase enzyme. The amount of light produced by the luciferase reaction is proportional to the level of PPAR activation. A GAL4-PPAR ligand-binding domain (LBD) fusion protein is often used, which binds to a GAL4 upstream activation sequence (UAS) driving the luciferase reporter gene.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Expression plasmid for GAL4-PPARα-LBD or GAL4-PPARγ-LBD

-

Luciferase reporter plasmid with a GAL4 UAS promoter

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Transfection reagent

-

This compound derivatives (test compounds)

-

Known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, seed the cells into 96-well plates.

-

Prepare serial dilutions of the this compound derivatives and the positive control.

-

Add the compounds to the cells and incubate for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Measure the Renilla luciferase activity in the same lysates for normalization of transfection efficiency.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Plot the relative luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Experimental Workflow: PPAR Transactivation Assay

Caption: Workflow for the PPAR transactivation assay.

Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of this compound derivatives to inhibit the activity of 5-LOX in a cellular context.

Principle: 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes. In this assay, cells are stimulated to produce leukotrienes, and the inhibitory effect of the test compounds on this production is measured, typically by quantifying the levels of a stable downstream product like leukotriene B4 (LTB4).

Materials:

-

Human neutrophils or a suitable cell line expressing 5-LOX

-

Cell culture medium (e.g., RPMI 1640)

-

Calcium ionophore (e.g., A23187) or other stimulus

-

Arachidonic acid

-

This compound derivatives (test compounds)

-

Known 5-LOX inhibitor (positive control, e.g., zileuton)

-

ELISA kit for LTB4 or LC-MS/MS for leukotriene quantification

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

Isolate human neutrophils from fresh blood or culture a suitable cell line.

-

Resuspend the cells in the appropriate buffer.

-

-

Compound Incubation:

-

Pre-incubate the cells with various concentrations of the this compound derivatives or the positive control for a specified time (e.g., 15 minutes) at 37°C.

-

-

Cell Stimulation:

-

Add arachidonic acid and a calcium ionophore to stimulate 5-LOX activity and leukotriene production.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

-

Termination and Sample Preparation:

-

Stop the reaction by adding a suitable solvent or by centrifugation.

-

Collect the supernatant for analysis.

-

-

Quantification of Leukotrienes:

-

Measure the concentration of LTB4 in the supernatant using an ELISA kit according to the manufacturer's instructions. Alternatively, use LC-MS/MS for a more comprehensive analysis of leukotriene products.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each compound concentration compared to the untreated control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Applications in Drug Development

The multifaceted biological activities of this compound derivatives make them promising candidates for the development of new therapeutics for a variety of conditions:

-

Metabolic Diseases: Dual PPARα/γ agonists are being investigated for the treatment of type 2 diabetes and metabolic syndrome, as they can simultaneously address hyperglycemia and dyslipidemia.

-

Inflammatory Diseases: The anti-inflammatory properties of these compounds suggest their potential use in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

-

Oncology: The role of PPARs and 5-LOX in cancer is an active area of research, and some this compound derivatives are being explored for their anti-proliferative and pro-apoptotic effects in cancer cells.

Conclusion

This compound and its derivatives are a chemically diverse and biologically active class of compounds with significant therapeutic potential. Their ability to modulate PPARs and other key enzymes involved in metabolism and inflammation provides a strong rationale for their continued investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working in this exciting field. Further optimization of the chemical structures of these derivatives may lead to the development of novel drugs with improved efficacy and safety profiles for a range of human diseases.

References

- 1. This compound | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Beyond PPARα: An In-depth Technical Guide to the Molecular Targets of WY-14,643

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-14,643, also known as Pirinixic Acid, is a potent hypolipidemic agent and a selective agonist of the peroxisome proliferator-activated receptor-alpha (PPARα). While its effects on lipid metabolism are primarily attributed to PPARα activation, a growing body of evidence reveals that WY-14,643 engages with a range of molecular targets independent of PPARα. These "off-target" effects have significant implications for its therapeutic potential and underscore the importance of a comprehensive understanding of its mechanism of action. This technical guide provides an in-depth exploration of the molecular targets of WY-14,643 beyond PPARα, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the PPARα-independent effects of WY-14,643.

Table 1: Effects of WY-14,643 on AMP-Activated Protein Kinase (AMPK) Signaling

| Parameter | Cell/Tissue Type | WY-14,643 Concentration | Duration of Treatment | Observed Effect | Citation |

| AMPK Phosphorylation (Thr172) | Rat Hepatoma Cells (H4IIEC3) | 100 µM | 24 hours | ~60% increase | [1][2] |

| AMPKα1 mRNA Expression | Rat Hepatoma Cells (H4IIEC3) | 100 µM | 24 hours | 2- to 2.5-fold increase | [1][2][3] |

| AMPKα2 mRNA Expression | Rat Hepatoma Cells (H4IIEC3) | 100 µM | 24 hours | 2- to 2.5-fold increase |

Table 2: PPARα-Independent Effects of WY-14,643 on the Type I Interferon (IFN) Pathway

| Parameter | Cell/Tissue Type | WY-14,643 Concentration | Stimulus | Observed Effect | Citation |

| IFNβ Production | Murine Bone Marrow-Derived Macrophages (BMDMs) | 200 µM | MHV68 Infection | Suppression of IFNβ | |

| Ifnb Gene Expression | Murine BMDMs from Ppara⁻/⁻ mice | 200 µM | MHV68 Infection | Attenuated induction | |

| Interferon-Stimulated Gene (ISG) Expression (Isg15, Isg20, Cxcl10) | Murine BMDMs from Ppara⁻/⁻ mice | 200 µM | MHV68 Infection | Reduced expression |

Table 3: Selectivity Profile of WY-14,643 for PPAR Isoforms

| Receptor | Species | EC₅₀ (µM) | Citation |

| PPARα | Murine | 0.63 | |

| PPARγ | Murine | 32 | |

| PPARδ | Murine | >100 |

Key Molecular Targets and Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Activation

One of the most well-documented PPARα-independent effects of WY-14,643 is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Signaling Pathway:

WY-14,643 induces the transcription of the catalytic alpha subunits of AMPK (AMPKα1 and AMPKα2). This leads to an increase in the total pool of AMPK protein, which, upon phosphorylation at Threonine 172, becomes active. This activation is independent of the canonical upstream kinase LKB1 and does not involve a change in the intracellular AMP:ATP ratio. Activated AMPK then phosphorylates downstream targets to modulate metabolic pathways.

Suppression of the Type I Interferon (IFN) Pathway

In the context of viral infections, WY-14,643 exhibits a potent immunosuppressive effect by inhibiting the production of type I interferons, a critical component of the innate antiviral response. This effect has been demonstrated to be independent of PPARα.

Signaling Pathway:

WY-14,643 has been shown to antagonize the STING (Stimulator of Interferon Genes) pathway, which is a key signaling cascade for detecting cytosolic DNA from pathogens. By inhibiting the STING pathway, WY-14,643 prevents the activation of the transcription factor IRF3, which is essential for the induction of IFNβ gene expression. The suppression of IFNβ leads to a blunted antiviral response, as evidenced by increased viral replication.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in this guide. These protocols are based on methodologies described in the literature and may require optimization for specific experimental conditions.

Protocol 1: Western Blot Analysis of AMPK Phosphorylation

This protocol details the steps for assessing the phosphorylation status of AMPK in cultured cells treated with WY-14,643.

1. Cell Culture and Treatment:

-

Plate cells (e.g., rat hepatoma H4IIEC3 cells) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with WY-14,643 (e.g., 100 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in 100-200 µL of ice-cold radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Recommended primary antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology, Cat# 2535, 1:1000 dilution)

-

Rabbit anti-AMPKα (total) (e.g., Cell Signaling Technology, Cat# 2532, 1:1000 dilution)

-

Antibody against a housekeeping protein (e.g., β-actin, 1:2000) as a loading control.

-

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis:

-

Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-AMPKα band to the total AMPKα band to determine the relative phosphorylation level.

Protocol 2: Quantification of IFNβ Production by ELISA

This protocol outlines the measurement of secreted IFNβ in the supernatant of cultured cells.

1. Cell Culture and Treatment:

-

Seed cells (e.g., murine bone marrow-derived macrophages) in a 24-well plate.

-

Pre-treat cells with WY-14,643 (e.g., 200 µM) or vehicle control for 16 hours.

-

Stimulate the cells with an appropriate agonist (e.g., poly(I:C) or infect with a virus) to induce IFNβ production.

2. Sample Collection:

-

Collect the cell culture supernatant at a specified time point post-stimulation (e.g., 24 hours).

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.

-

Store the cleared supernatant at -80°C until use.

3. ELISA Procedure:

-

Use a commercially available mouse IFNβ ELISA kit (e.g., from PBL Assay Science or Invitrogen) and follow the manufacturer's instructions. A general procedure is as follows:

-

Bring all reagents and samples to room temperature.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Cover the plate and incubate for the recommended time (e.g., 2.5 hours at room temperature).

-

Wash the wells multiple times (e.g., 4 times) with the provided wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).

-

Wash the wells.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).

-

Wash the wells.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes).

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm immediately using a microplate reader.

-

4. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of IFNβ in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Real-Time Quantitative PCR (qPCR) for AMPKα Subunit Gene Expression

This protocol describes the measurement of AMPKα1 and AMPKα2 mRNA levels.

1. Cell Culture and Treatment:

-

Culture and treat cells with WY-14,643 as described in Protocol 1.

2. RNA Extraction:

-

Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

-

Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.

3. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers according to the manufacturer's instructions.

4. qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (AMPKα1 and AMPKα2) and a reference gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.

-

Representative primer sequences (mouse):

-

AMPKα1 (Prkaa1):

-

Forward: 5'-TGCAGAGCTTCGCAAGATTA-3'

-

Reverse: 5'-TCCGCTCATCTTCAGCACTA-3'

-

-

AMPKα2 (Prkaa2):

-

Forward: 5'-AAGATCGGACACTACGTGCT-3'

-

Reverse: 5'-TGCTTCGTTCTCTTCACCAG-3'

-

-

-

Perform the qPCR reaction using a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Discussion and Future Directions

The PPARα-independent effects of WY-14,643, particularly its ability to activate AMPK and suppress the type I interferon pathway, open new avenues for therapeutic applications and highlight the need for careful consideration of its off-target activities in drug development.

The activation of AMPK suggests a potential role for WY-14,643 in metabolic disorders beyond its lipid-lowering effects via PPARα. Further research is warranted to explore the therapeutic implications of this pathway in conditions such as type 2 diabetes and non-alcoholic fatty liver disease, especially in contexts where PPARα-related side effects are a concern.

The immunosuppressive effects of WY-14,643 on the type I interferon response have dual implications. While this could be detrimental in the context of viral infections, it may be beneficial in autoimmune or inflammatory conditions where excessive type I interferon signaling is pathogenic. The context-dependent nature of WY-14,643's impact on inflammation, with some studies showing PPARα-dependent anti-inflammatory effects and others demonstrating PPARα-independent immunosuppression, necessitates further investigation to delineate the precise molecular mechanisms and guiding its potential therapeutic use.

References

Pirinixic acid effects on gene expression

An In-depth Technical Guide on the Effects of Pirinixic Acid on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Wy-14,643, is a synthetic thiacetic acid derivative and a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a critical role in the regulation of lipid metabolism, energy homeostasis, and inflammation.[5] By activating PPARα, this compound modulates the expression of a vast array of target genes, primarily those involved in fatty acid transport and catabolism. This guide provides a comprehensive overview of the molecular mechanisms of this compound, its quantitative effects on gene expression, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: PPARα Signaling Pathway

This compound exerts its effects by binding to and activating PPARα. In its inactive state, PPARα typically forms a heterodimer with the retinoid X receptor (RXR) and is bound to corepressor proteins, silencing gene expression. Upon binding a ligand like this compound, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, initiating their transcription.

Quantitative Effects on Gene Expression

This compound treatment leads to significant changes in the expression of hundreds of genes. The most profoundly affected pathways are related to lipid metabolism, including fatty acid uptake, binding, and oxidation (peroxisomal, mitochondrial, and microsomal).

Table 1: Upregulated Genes in Human Liver Models by this compound (Wy-14,643)

| Gene | Function | Experimental System | Fold Change / Induction | Reference |

| PDK4 | Glucose metabolism regulation | Human Liver Slices | Robustly Induced | |

| CPT1A | Mitochondrial fatty acid transport | Human Liver Slices | Robustly Induced | |

| ANGPTL4 | Lipoprotein lipase inhibition | Human Liver Slices | Robustly Induced | |

| PLIN2 | Lipid droplet formation | Human Liver Slices | Robustly Induced | |

| VLDLR | Lipoprotein uptake | Human Liver Slices | Robustly Induced | |

| ACSL5 | Fatty acid activation | Human Liver Slices | Upregulated | |

| FADS1 | Fatty acid desaturation | Human Liver Slices | Upregulated | |

| SLC27A4 | Fatty acid transport | Human Liver Slices | Upregulated | |

| TSKU | Putative new target | Human Liver Slices & Hepatocytes | Commonly Induced | |

| RHOF | Putative new target | Human Liver Slices & Hepatocytes | Commonly Induced |

Table 2: Upregulated Genes in Murine Models by this compound (Wy-14,643)

| Gene | Function | Experimental System | Fold Change vs. Control | Reference |

| CD36 | Fatty acid uptake | Primary Mouse Hepatocytes | 6.3 ± 1.2 | |

| Cpt1a | Mitochondrial fatty acid transport | Primary Mouse Hepatocytes | 3.3 ± 0.9 | |

| Cyp4a10 | Microsomal fatty acid ω-oxidation | Primary Mouse Hepatocytes | 5.3 ± 0.5 | |

| CIDEC | Lipid droplet regulation | Primary Mouse Hepatocytes | 3.5 ± 0.4 | |

| Acox1 | Peroxisomal β-oxidation | Mouse Liver | Upregulated | |

| Hmgcs2 | Ketogenesis | Mouse Liver | Upregulated |

Downregulated Genes

In addition to upregulating metabolic genes, PPARα activation by this compound has been shown to suppress genes related to immunity and inflammation, particularly in human liver slices. Downregulated genes include numerous chemokines (e.g., CXCL9, CXCL10, CXCL11), interferon-induced genes (e.g., IFIT1, IFIT2, IFIT3), and other immune-related genes like TLR3 and NOS2. This anti-inflammatory effect is a key area of research for PPARα agonists.

Experimental Protocols

Investigating the effects of this compound on gene expression involves a series of established molecular biology techniques. Below are outlines of key experimental protocols.

High-Throughput Transcriptomics (RNA-Seq)

RNA sequencing (RNA-Seq) is a powerful method for analyzing the entire transcriptome of a biological sample, providing quantitative data on gene expression levels.

Methodology Outline:

-

Cell Culture and Treatment: Plate cells (e.g., primary human hepatocytes, HepG2) at an appropriate density. Treat with a range of this compound concentrations (e.g., 1-50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., Qiagen miRNeasy). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA. This involves poly(A)+ RNA selection to enrich for mRNA, fragmentation of the RNA, and conversion to cDNA. Adapters are then ligated to the cDNA fragments.

-

Sequencing: Perform high-throughput sequencing using a platform like the Illumina HiSeq 4000 to generate raw sequencing reads (FASTQ files).

-

Data Analysis:

-

Quality Control: Check the quality of raw reads using tools like FastQC.

-

Read Alignment: Align the sequencing reads to a reference genome (e.g., human GRCh38) using an aligner like HISAT2.

-

Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use statistical packages like edgeR or DESeq2 to identify genes that are significantly upregulated or downregulated between this compound-treated and control groups.

-

Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar analyses to identify the biological pathways most affected by the treatment.

-

Luciferase Reporter Assay

This assay is used to determine if a compound like this compound can activate the PPARα transcription factor directly.

Methodology Outline:

-

Plasmid Constructs: Utilize two key plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of PPARα fused to a DNA-binding domain (e.g., GAL4).

-

A reporter vector containing a promoter with response elements for the DNA-binding domain (e.g., GAL4 UAS) upstream of a reporter gene, such as firefly luciferase.

-

-

Cell Transfection: Co-transfect host cells (e.g., HEK293) with both the expression and reporter plasmids. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis and Signal Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and specific substrates.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. An increase in the normalized luciferase activity in treated cells compared to control cells indicates that this compound binds to and activates the PPARα LBD, driving the expression of the reporter gene. The results can be used to calculate an EC50 value, which for this compound is approximately 0.63 µM for murine PPARα and 5.0 µM for human PPARα.

References

Foundational Studies on Pirinixic Acid (WY-14,643): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirinixic acid, also known as WY-14,643, is a potent synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). First identified in 1974, it has become an invaluable tool in foundational research to elucidate the roles of PPARα in lipid metabolism, inflammation, and cellular proliferation.[1] This technical guide provides a comprehensive overview of the core preclinical data on this compound, detailing its mechanism of action, key signaling pathways, and established experimental protocols. Quantitative data are summarized for comparative analysis, and critical biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular and cellular effects.

Introduction

This compound (WY-14,643) is a member of the fibrate class of compounds, characterized by its robust activation of PPARα, a ligand-activated transcription factor.[1][2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[3] Upon activation by ligands like WY-14,643, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipid transport, thereby exerting significant effects on systemic lipid homeostasis.

While its hypolipidemic properties are well-documented, WY-14,643 is also recognized for its anti-inflammatory effects and its role as a non-genotoxic carcinogen in rodents, a phenomenon tightly linked to its PPARα-mediated activity. This dual activity profile makes it a critical compound for studying the complex interplay between metabolic regulation, inflammation, and carcinogenesis.

Mechanism of Action and Pharmacological Effects

This compound is a selective and potent activator of PPARα. Its primary mechanism involves direct binding to the ligand-binding domain of PPARα, inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent gene transcription.

Quantitative Data: Receptor Activation and In Vitro Efficacy

The following table summarizes the key quantitative parameters of this compound's activity across different species and PPAR subtypes.

| Parameter | Species/Receptor | Value | Reference(s) |

| EC50 | Murine PPARα | 0.63 µM - 1.5 µM | |

| Human PPARα | 5.0 µM | ||

| Murine PPARγ | 32 µM | ||

| Human PPARγ | 60 µM | ||

| Human PPARδ | 35 µM | ||

| Inhibition of VCAM-1 Expression | Human Endothelial Cells (TNF-α stimulated) | 52% reduction at 250 µM | |

| Inhibition of Monocyte Adhesion | Human Endothelial Cells (TNF-α stimulated) | 50% reduction at 10 µM | |

| Inhibition of IL-6 & Prostaglandin Production | Aortic Smooth Muscle Cells (IL-1 induced) | Almost complete inhibition at 10 µM |

In Vivo Effects on Metabolism and Inflammation

Animal studies have consistently demonstrated the profound metabolic and anti-inflammatory effects of WY-14,643.

| Effect | Animal Model | Dosage | Key Findings | Reference(s) |

| Hypolipidemia | High Fat-Fed Rats | 3 mg/kg | ↓ Plasma triglycerides (-16%), ↓ Muscle triglycerides (-34%) | |

| Insulin Sensitization | High Fat-Fed Rats | 3 mg/kg | ↑ Whole-body insulin sensitivity, ↑ Muscle glucose uptake | |

| Reduction of Visceral Fat | High Fat-Fed Rats | 3 mg/kg | Substantial reduction in visceral fat weight and liver triglycerides | |

| Neuroinflammation Amelioration | LPS-Induced Mice | 5-10 mg/kg | ↓ Pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in hippocampus and prefrontal cortex | |

| Acute Lung Injury Protection | LPS-Induced Mice | 50 mg/kg i.p. | ↓ Inflammatory cell infiltration and pro-inflammatory cytokines in lungs | |

| Hepatocarcinogenesis | Wild-Type Mice | 0.1% in diet (11 months) | 100% of mice developed hepatocellular neoplasms | |

| Lack of Carcinogenesis | PPARα-null Mice | 0.1% in diet (11 months) | No evidence of neoplastic lesions |

Signaling Pathways

The biological effects of this compound are mediated through a network of signaling pathways, primarily initiated by the activation of PPARα.

PPARα-Mediated Gene Regulation

The canonical pathway involves the activation of PPARα, leading to the regulation of genes involved in lipid metabolism.

Caption: PPARα signaling pathway activated by this compound (WY-14,643).

Anti-inflammatory Signaling

WY-14,643 exerts anti-inflammatory effects by repressing pro-inflammatory signaling pathways, such as NF-κB.

Caption: Anti-inflammatory mechanism of this compound via PPARα-mediated NF-κB repression.

Experimental Protocols

The following sections detail standardized protocols for in vivo and in vitro studies using this compound.

In Vivo Administration in Rodent Models

Objective: To assess the effects of WY-14,643 on lipid metabolism, inflammation, or carcinogenesis in mice or rats.

Materials:

-

This compound (WY-14,643)

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Rodent chow

-

Experimental animals (e.g., C57BL/6 mice, Sprague-Dawley rats)

Protocol for Dietary Administration (Carcinogenesis/Long-term Studies):

-

Prepare a custom diet containing 0.1% (w/w) WY-14,643 mixed into standard rodent chow. A control diet without the compound should also be prepared.

-

House animals in a controlled environment with free access to the prepared diet and water.

-

For carcinogenesis studies, maintain the diet for an extended period (e.g., 11 months).

-

Monitor animal health, body weight, and food intake regularly.

-

At the study endpoint, euthanize animals via CO2 asphyxiation.

-

Collect blood for serum analysis (e.g., triglycerides, glucose) and tissues (e.g., liver, adipose) for histological, gene expression, or protein analysis.

Protocol for Oral Gavage or Intraperitoneal (I.P.) Injection (Acute/Sub-chronic Studies):

-

Prepare a stock solution of WY-14,643 in a suitable vehicle. For example, dissolve in DMSO and then dilute in corn oil for a final working solution.

-

Administer the WY-14,643 solution to animals via oral gavage or i.p. injection at the desired dose (e.g., 3-50 mg/kg body weight).

-

Treat animals for the specified duration (e.g., daily for 2 days to 2 weeks).

-

Follow steps 4-6 from the dietary administration protocol for monitoring and sample collection.

Caption: General experimental workflow for in vivo studies with this compound.

In Vitro Cell Culture Experiments

Objective: To investigate the cellular effects of WY-14,643 on gene expression, inflammation, or metabolic pathways in cultured cells.

Materials:

-

This compound (WY-14,643)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Appropriate cell line (e.g., primary hepatocytes, human endothelial cells, aortic smooth muscle cells)

-

Cell culture medium and supplements

-

Reagents for specific assays (e.g., ELISA kits for cytokines, RNA extraction kits for qPCR)

General Protocol:

-

Culture cells to the desired confluency in a suitable multi-well plate format.

-

Prepare a stock solution of WY-14,643 in DMSO. Further dilute the stock solution in cell culture medium to achieve the final working concentrations (e.g., 10 µM to 250 µM). A vehicle control (medium with the same final concentration of DMSO) must be included.

-

For anti-inflammatory assays, pre-treat the cells with WY-14,643 for a specified period (e.g., 1-4 hours) before stimulating with an inflammatory agent (e.g., TNF-α, IL-1).

-

Incubate the cells for the desired experimental duration.

-